molecular formula C15H16O2 B8491978 (2-(Benzyloxy)-3-methylphenyl)methanol

(2-(Benzyloxy)-3-methylphenyl)methanol

Cat. No.: B8491978
M. Wt: 228.29 g/mol
InChI Key: UIMBAKMUWRCYPM-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-3-methylphenyl)methanol is a benzyloxy-substituted aromatic alcohol with a methyl group at the 3-position of the benzene ring. The benzyloxy group enhances lipophilicity and stability under acidic conditions, making it a valuable intermediate in pharmaceutical and organic synthesis .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(3-methyl-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-6-5-9-14(10-16)15(12)17-11-13-7-3-2-4-8-13/h2-9,16H,10-11H2,1H3

InChI Key

UIMBAKMUWRCYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2-(Benzyloxy)-3-methylphenyl)methanol C₁₅H₁₆O₂ ~240.29 (estimated) 2-benzyloxy, 3-methyl High lipophilicity, aromatic alcohol
(3-Methoxy-2-methylphenyl)methanol C₉H₁₂O₂ 152.193 3-methoxy, 2-methyl Smaller substituent, lower lipophilicity
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol C₁₅H₁₇NO₂S 275.37 Pyridine ring, 4-methylthio, 6-methyl Heterocyclic system, sulfur-containing group
Compound 15 (Tetrahydroisoquinoline derivative) C₂₃H₂₅NO₄ 379.47 2-benzyloxy, dimethoxy, tetrahydroisoquinoline Complex fused ring system, multiple methoxy groups

Key Observations :

  • Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., (3-Methoxy-2-methylphenyl)methanol), which may enhance membrane permeability but reduce aqueous solubility .
  • Heterocyclic Systems : Pyridine-based analogs (e.g., ) exhibit altered electronic properties due to the nitrogen atom, which could influence hydrogen bonding and reactivity .

Physical and Spectral Properties

  • Melting Points : Complex derivatives like Compound 15 melt at 182–183°C , while simpler benzyloxy alcohols (target compound) likely have lower melting points due to reduced crystallinity.
  • Spectroscopic Data : Benzyloxy groups exhibit characteristic FTIR peaks at ~1250 cm⁻¹ (C-O stretch) and ~735 cm⁻¹ (aromatic C-H bend), similar to methoxy analogs .
  • Chromatographic Behavior : Benzyloxy derivatives often require polar eluents (e.g., CH₂Cl₂/MeOH mixtures) for chromatographic purification, as seen in and .

Reactivity and Functionalization Potential

  • Benzyloxy Group Stability: The benzyloxy group is resistant to acidic conditions but cleavable via hydrogenolysis, offering synthetic flexibility compared to methoxy groups .
  • Methyl Substituent Effects : The 3-methyl group in the target compound may hinder electrophilic aromatic substitution at adjacent positions, directing reactions to the 4- or 6-positions .
  • Heterocyclic Derivatives : Pyridine-based analogs () show enhanced stability under basic conditions due to the nitrogen atom’s electron-withdrawing effects .

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